Cas no 1261899-15-3 (2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid)
2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-AMINO-5-(2-CARBOXYTHIOPHENE-4-YL)ISONICOTINIC ACID
- DTXSID70687680
- 2-Amino-5-(2-carboxythiophene-4-yl)isonicotinic acid, 95%
- MFCD18317676
- 1261899-15-3
- 2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid
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- MDL: MFCD18317676
- Inchi: 1S/C11H8N2O4S/c12-9-2-6(10(14)15)7(3-13-9)5-1-8(11(16)17)18-4-5/h1-4H,(H2,12,13)(H,14,15)(H,16,17)
- InChI Key: DZYSWPJFGWWBKG-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=CC(=C1)C1C=NC(=CC=1C(=O)O)N
Computed Properties
- Exact Mass: 264.02047791Da
- Monoisotopic Mass: 264.02047791Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 142Ų
2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB324348-5 g |
2-Amino-5-(2-carboxythiophene-4-yl)isonicotinic acid, 95%; . |
1261899-15-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB324348-5g |
2-Amino-5-(2-carboxythiophene-4-yl)isonicotinic acid, 95%; . |
1261899-15-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid Suppliers
2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid
Professional Introduction to 2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid (CAS No. 1261899-15-3)
2-Amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1261899-15-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the integration of pyridine, thiophene, and amino/carboxylic acid functional groups, which collectively contribute to its unique chemical properties and biological activities. The structural framework of this molecule presents a confluence of aromatic and heteroaromatic systems, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
The pyridine core in 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets, including enzymes and receptors. The presence of an amino group at the 2-position enhances the compound's potential for hydrogen bonding, while the carboxylic acid moiety at the 4-position provides opportunities for salt formation and further derivatization. The thiophene ring, introduced through the 5-carboxythiophen-3-yl substituent, adds an additional layer of complexity to the molecule, influencing its electronic properties and solubility characteristics. This combination of structural features makes 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid and biological targets. Studies have demonstrated that this compound can engage with proteins involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The pyridine and thiophene moieties are particularly important in mediating these interactions, as they can adopt multiple conformations that optimize binding affinity. Furthermore, the carboxylic acid group at the 4-position can form salt bridges with positively charged residues in target proteins, enhancing receptor binding stability.
In vitro experiments have revealed that 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid exhibits notable inhibitory activity against certain kinases, which are critical enzymes in cancer signaling pathways. The amino group at the 2-position plays a pivotal role in these interactions by participating in hydrogen bonding networks with key residues in the kinase active site. Additionally, the thiophene ring contributes to the compound's binding affinity through hydrophobic interactions and π-stacking effects. These findings align with recent research indicating that thiophene-based compounds are effective scaffolds for developing kinase inhibitors.
The synthesis of 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes involve multi-step reactions, including condensation, cyclization, and functional group transformations. However, recent methodologies have focused on streamlining these processes using transition-metal-catalyzed reactions and microwave-assisted synthesis techniques. These innovations have not only improved yield but also reduced reaction times, making large-scale production more feasible. The development of efficient synthetic strategies is crucial for advancing preclinical studies and eventual clinical applications.
The pharmacokinetic properties of 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid are another area of active investigation. Preliminary data suggest that this compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation development. Additionally, its metabolic stability appears to be influenced by the presence of both amino and carboxylic acid functional groups, which can undergo various enzymatic transformations. Understanding these pharmacokinetic profiles is essential for optimizing dosing regimens and minimizing potential side effects.
The potential therapeutic applications of 2-amino-5-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid extend beyond oncology. Emerging research indicates that this compound may have utility in treating neurological disorders by interacting with neurotransmitter receptors or modulating inflammatory responses in the brain. The ability of the pyridine core to penetrate the blood-brain barrier suggests that it could be developed into a central nervous system (CNS)-active drug. Further studies are needed to elucidate its mechanisms of action in these contexts.
In conclusion, 2-amino-5-(5-carboxythiophen-3-y l)pyridine -4 -car box yl ic ac id (CAS No . 1261899 -15 -3 ) represents a promising lead compound with diverse biological activities and structural versatility. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for developing novel therapeutics across multiple disease areas. As research continues to uncover new insights into its mechanism of action and pharmacological properties, this compound holds significant potential for future medical applications.
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